2-Methoxyphenyl dihydrouracil

Description

BenchChem offers high-quality 2-Methoxyphenyl dihydrouracil suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methoxyphenyl dihydrouracil including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

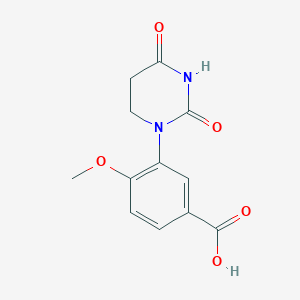

3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxybenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O5/c1-19-9-3-2-7(11(16)17)6-8(9)14-5-4-10(15)13-12(14)18/h2-3,6H,4-5H2,1H3,(H,16,17)(H,13,15,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCEOVKWPVMWQJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)O)N2CCC(=O)NC2=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis and Characterization of 2-Methoxyphenyl Dihydrouracil: A Technical Guide

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Methoxyphenyl dihydrouracil (B119008), a compound of interest for researchers, scientists, and professionals in drug development. While specific experimental data for 2-Methoxyphenyl dihydrouracil is not extensively available in the public domain, this document outlines a probable synthesis pathway and expected characterization data based on established methodologies for analogous compounds, particularly its 4-methoxyphenyl (B3050149) isomer.

Synthesis

The synthesis of 2-Methoxyphenyl dihydrouracil can be effectively achieved through a well-established method used for preparing dihydrouracil analogs. This approach involves the cleavage of the carbon-sulfur bond of a Biginelli-type dihydropyrimidinone precursor using an oxidizing agent like meta-chloroperbenzoic acid (mCPBA).[1][2]

Proposed Synthetic Pathway

The synthesis is a two-step process starting from the Biginelli condensation of 2-methoxybenzaldehyde (B41997), ethyl acetoacetate (B1235776), and thiourea (B124793) to yield a dihydropyrimidinethione intermediate. This intermediate is then oxidized to the desired dihydrouracil.

dot

Caption: Proposed synthesis pathway for 2-Methoxyphenyl dihydrouracil.

Experimental Protocol

The following protocol is adapted from the synthesis of analogous dihydrouracils.[1]

Step 1: Synthesis of 6-(2-Methoxyphenyl)-2-thioxo-1,2,3,6-tetrahydropyrimidin-4(5H)-one (Intermediate)

-

A mixture of 2-methoxybenzaldehyde (10 mmol), ethyl acetoacetate (10 mmol), thiourea (15 mmol), and a catalytic amount of hydrochloric acid in ethanol (B145695) (50 mL) is refluxed for 4-6 hours.

-

The reaction mixture is cooled to room temperature, and the resulting precipitate is filtered.

-

The solid is washed with cold ethanol and dried under vacuum to yield the intermediate product.

Step 2: Synthesis of 2-Methoxyphenyl dihydrouracil (Final Product)

-

In a 25 mL round-bottomed flask, the intermediate 6-(2-Methoxyphenyl)-2-thioxo-1,2,3,6-tetrahydropyrimidin-4(5H)-one (2 mmol) is dissolved in 5 mL of dichloromethane.

-

meta-Chloroperbenzoic acid (mCPBA) (2.2 eq) is then added at room temperature.

-

The reaction is stirred for 3 hours, during which a precipitate forms.

-

The precipitate is filtered, washed with dichloromethane, and dried under vacuum.

-

The dry powder is treated with a saturated sodium bicarbonate solution, filtered, washed with water, and dried to obtain the final product, 2-Methoxyphenyl dihydrouracil.[1]

Characterization

The characterization of the synthesized 2-Methoxyphenyl dihydrouracil would involve various spectroscopic and analytical techniques to confirm its structure and purity. The expected data, based on the analogous 4-methoxyphenyl dihydrouracil, are summarized below.[1][3]

Physicochemical Properties

| Property | Expected Value |

| Appearance | White powder |

| Molecular Formula | C₁₁H₁₂N₂O₃ |

| Molecular Weight | 220.23 g/mol |

| Melting Point | Expected in the range of 200-230 °C |

Spectroscopic Data

2.2.1. Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic peaks for the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| ~3250 | N-H stretching |

| ~1730 | C=O stretching (carbonyl) |

| ~1690 | C=O stretching (carbonyl) |

| ~1510 | C=C stretching (aromatic) |

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (DMSO-d₆, 200 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.2 | s | 1H | NH |

| ~7.9 | s | 1H | NH |

| ~6.9 - 7.4 | m | 4H | Aromatic protons |

| ~4.6 | m | 1H | CH |

| ~3.8 | s | 3H | OCH₃ |

| ~2.6 - 2.8 | m | 2H | CH₂ |

¹³C NMR (DMSO-d₆, 50 MHz):

| Chemical Shift (δ, ppm) | Assignment |

| ~170.0 | C=O |

| ~157.0 | Aromatic C-O |

| ~154.0 | C=O |

| ~130.0 - 110.0 | Aromatic carbons |

| ~55.5 | OCH₃ |

| ~50.0 | CH |

| ~38.0 | CH₂ |

2.2.3. Mass Spectrometry

Mass spectrometry would be used to confirm the molecular weight of the compound. The expected molecular ion peak [M+H]⁺ would be at m/z 221.09.

Logical Workflow for Characterization

The characterization process follows a logical sequence to confirm the identity and purity of the synthesized compound.

dot

Caption: Logical workflow for the characterization of 2-Methoxyphenyl dihydrouracil.

Potential Biological Significance

Dihydrouracil and its derivatives are crucial intermediates in the catabolism of uracil (B121893).[1][2] The vital role of uracil in biological systems has spurred interest in the synthesis of novel dihydrouracil analogs for potential therapeutic applications. While the specific biological activities of 2-Methoxyphenyl dihydrouracil have not been extensively reported, related 2-methoxyphenol compounds have shown antioxidant and anti-inflammatory properties.[4][5] Further research is warranted to explore the pharmacological profile of this compound.

References

- 1. Synthesis and Characterization of Dihydrouracil Analogs Utilizing Biginelli Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Physicochemical Properties of 3-(2,4-Dioxotetrahydropyrimidin-1(2H)-yl)-4-methoxybenzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and biological relevance of 3-(2,4-Dioxotetrahydropyrimidin-1(2H)-yl)-4-methoxybenzoic acid, a compound of interest in the field of targeted protein degradation.

Core Physicochemical Properties

The compound, identified by CAS number 2377643-33-7, possesses the molecular formula C₁₂H₁₂N₂O₅ and a molecular weight of 264.23 g/mol .[1][2] Its structure features a dihydrouracil (B119008) moiety attached to a methoxy-substituted benzoic acid. This compound is noted to be a white to off-white solid and is soluble in various organic solvents with slight solubility in water.[2][3] For research purposes, it is recommended to store the compound at 4°C and protected from light.[1][3]

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₂N₂O₅ | [1][2] |

| Molecular Weight | 264.23 g/mol | [1][2] |

| CAS Number | 2377643-33-7 | [1] |

| Topological Polar Surface Area (TPSA) | 95.94 Ų | [1] |

| LogP | 0.8397 | [1] |

| Hydrogen Bond Acceptors | 4 | [1] |

| Hydrogen Bond Donors | 2 | [1] |

| Rotatable Bonds | 3 | [1] |

| Appearance | White to off-white solid | [3] |

| Purity | ≥95% | [1] |

Experimental Protocols

General Synthesis of Phenyl Dihydrouracils

While a specific protocol for 3-(2,4-Dioxotetrahydropyrimidin-1(2H)-yl)-4-methoxybenzoic acid is not detailed in the provided literature, a general method for the preparation of N-1 substituted dihydrouracils can be adapted. This often involves a palladium-catalyzed cross-coupling reaction.

Materials:

-

Dihydrouracil

-

Appropriate aryl halide or phenol (B47542) derivative (e.g., a substituted bromobenzoic acid)

-

Palladium catalyst (e.g., [(cinnamyl)PdCl]₂)

-

Ligand (e.g., t-BuBrettPhos)

-

Base (e.g., K₂CO₃)

-

Anhydrous solvent (e.g., Toluene or Dioxane)

Procedure:

-

To an oven-dried reaction vessel, add dihydrouracil, the aryl electrophile, the palladium catalyst, the ligand, and the base.

-

Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) multiple times.

-

Add the anhydrous solvent via syringe.

-

Heat the reaction mixture to the desired temperature (e.g., 80-110°C) and stir for the required time (typically several hours), monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired N-1 substituted dihydrouracil.

Biological Activity and Signaling Pathway

Substituted phenyl dihydrouracils, including the compound of interest, have emerged as a novel class of ligands for the E3 ubiquitin ligase cereblon (CRBN).[4][5] This positions them as crucial components in the development of Proteolysis Targeting Chimeras (PROTACs), which are bifunctional molecules designed to induce the degradation of specific target proteins.[6]

The mechanism of action involves the phenyl dihydrouracil moiety acting as a "warhead" that binds to CRBN. The other end of the PROTAC molecule contains a ligand that binds to a protein of interest (POI). This simultaneous binding brings the POI into close proximity with the CRBN E3 ligase complex, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[6] This targeted protein degradation strategy is a promising therapeutic modality in drug discovery.[7]

The following diagram illustrates the general workflow of targeted protein degradation using a PROTAC molecule with a phenyl dihydrouracil-based CRBN ligand.

Caption: PROTAC-mediated protein degradation workflow.

The following diagram illustrates the logical relationship in the development and action of these compounds.

Caption: Logical flow from compound discovery to therapeutic effect.

References

- 1. chemscene.com [chemscene.com]

- 2. Buy 3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxybenzoic acid | 2377643-33-7 | 95 [smolecule.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Development of Substituted Phenyl Dihydrouracil as the Novel Achiral Cereblon Ligands for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Phenyl Dihydrouracil: An Alternative Cereblon Binder for PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. asset.library.wisc.edu [asset.library.wisc.edu]

The Rising Therapeutic Potential of Dihydrouracil Analogs: A Technical Guide to Their Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dihydrouracil (B119008) scaffold, a core structure in various biologically active molecules, has garnered significant attention in medicinal chemistry for its versatile therapeutic potential. As analogs of a natural metabolite, these compounds offer a unique starting point for the design of novel drugs targeting a range of diseases. This technical guide provides an in-depth overview of the biological activities of novel dihydrouracil analogs, with a focus on their anticancer, enzyme inhibitory, and antimicrobial properties. We present a compilation of quantitative data, detailed experimental protocols, and visual representations of key signaling pathways and experimental workflows to serve as a comprehensive resource for researchers in the field.

Anticancer Activity of Dihydrouracil Analogs

Dihydrouracil and its derivatives, particularly dihydropyrimidinones (DHPMs), have emerged as a promising class of anticancer agents. Their mechanisms of action are diverse, often involving the inhibition of key enzymes and disruption of cellular processes crucial for cancer cell proliferation and survival.

Inhibition of Key Kinases in Cancer Signaling

Several novel dihydropyrimidinone derivatives have demonstrated potent inhibitory activity against critical kinases involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and the mammalian target of rapamycin (B549165) (mTOR).

VEGFR-2 Inhibition: VEGFR-2 is a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. By inhibiting VEGFR-2, dihydrouracil analogs can effectively cut off the blood supply to tumors.

mTOR Inhibition: The mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers. Dihydropyrimidinone derivatives have been shown to inhibit mTOR, leading to cell cycle arrest and apoptosis.

One notable study reported a dihydropyrimidinone derivative (compound 19) with dual inhibitory activity against both mTOR and VEGFR-2, showcasing the potential for multi-targeted therapy from a single scaffold.[1]

Disruption of Microtubule Dynamics

Tubulin polymerization is a critical process for cell division, and its disruption is a well-established anticancer strategy. Certain dihydropyrimidinone derivatives have been identified as potent inhibitors of tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[2]

Quantitative Data: Anticancer and Enzyme Inhibitory Activities

The following tables summarize the reported in vitro activities of various dihydrouracil and dihydropyrimidinone analogs.

| Compound/Analog | Cancer Cell Line | Activity Type | Value | Reference |

| Dihydropyrimidinone 19 | NCI-H460 (Lung) | Growth Inhibition | 88% | [1] |

| Dihydropyrimidinone 19 | SK-MEL-5 (Melanoma) | Growth Inhibition | 86% | [1] |

| Dihydropyrimidinone 19 | HL-60 (TB) (Leukemia) | Growth Inhibition | 85% | [1] |

| DHP–DHPM hybrid 9d | PC3 (Prostate) | SI | >50.2 | [2] |

| DHP–DHPM hybrid 9g | PC3 (Prostate) | SI | >68.8 | [2] |

Table 1: In Vitro Anticancer Activity of Dihydrouracil Analogs. SI = Selectivity Index.

| Compound/Analog | Enzyme | Activity Type | IC50 (µM) | Reference |

| Dihydropyrimidinone 19 | mTOR | Inhibition | 0.64 | [1] |

| Rapamycin (Reference) | mTOR | Inhibition | 0.43 | [1] |

| Dihydropyrimidinone 19 | VEGFR-2 | Inhibition | 1.97 | [1] |

| Sorafenib (Reference) | VEGFR-2 | Inhibition | 0.3 | [1] |

Table 2: Enzyme Inhibitory Activity of a Dihydropyrimidinone Analog.

Dihydrouracil Analogs in Targeted Protein Degradation (PROTACs)

A novel and exciting application of dihydrouracil analogs is in the field of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. Substituted phenyl dihydrouracil (PDHU) has been identified as a novel, achiral ligand for the Cereblon (CRBN) E3 ligase, a key component in many PROTACs.

Other Biological Activities

Beyond their anticancer and protein degradation applications, dihydrouracil analogs have shown promise in other therapeutic areas.

HIV-1 Integrase Inhibition

Certain dihydrouracil derivatives containing naphthyridine scaffolds have been reported as highly active inhibitors of HIV-1 integrase, with activity at nanomolar levels.[3]

Antimicrobial Activity

Dihydrouracil analogs coupled with neomycin conjugates have demonstrated good activity against bacteria such as E. coli and Klebsiella pneumoniae.[3] Additionally, selected N3-alkylated dihydrouracils have shown promising antimicrobial activity against S. aureus and C. albicans.[3]

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

Recent studies have explored pyrimidinedione derivatives as inhibitors of DPP-4, a target for the treatment of type 2 diabetes. The structure-activity relationship studies indicate that hydrophobicity and specific substitutions on the phenyl ring are crucial for potent inhibitory activity.[4][5]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of novel dihydrouracil analogs.

Synthesis of Dihydrouracil Analogs via the Biginelli Reaction

The Biginelli reaction is a one-pot, three-component condensation reaction widely used for the synthesis of dihydropyrimidinones.

Materials:

-

An aromatic aldehyde

-

A β-ketoester (e.g., ethyl acetoacetate)

-

Urea or thiourea

-

A catalyst (e.g., HCl, Yb(OTf)3, or a milder, green catalyst like Citrus macroptera juice)[6][7]

-

Solvent (e.g., ethanol, or solvent-free conditions)

Procedure:

-

Combine equimolar amounts of the aldehyde, β-ketoester, and urea/thiourea in a suitable reaction vessel.

-

Add a catalytic amount of the chosen acid or Lewis acid.

-

The reaction mixture is then stirred and heated (if necessary) for the appropriate time (can range from minutes to hours depending on the catalyst and conditions).

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the product is typically isolated by filtration or extraction.

-

The crude product is then purified by recrystallization or column chromatography.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

Dihydrouracil analog stock solutions (in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the dihydrouracil analogs for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

-

After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

During the incubation, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Western Blot Analysis for Protein Degradation

Western blotting is used to detect and quantify the levels of a specific protein in a cell lysate, which is essential for confirming the degradation of a target protein by a PROTAC.

Materials:

-

Cell line expressing the target protein

-

Dihydrouracil-based PROTAC

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and membrane (PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein and a loading control (e.g., GAPDH or β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Treat cells with the PROTAC at various concentrations and for different time points.

-

Lyse the cells and collect the protein extracts.

-

Determine the protein concentration of each lysate.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the proteins from the gel to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against the target protein.

-

Wash the membrane and then incubate with the HRP-conjugated secondary antibody.

-

Wash the membrane again and add the chemiluminescent substrate.

-

Detect the signal using an imaging system and quantify the protein bands to determine the extent of degradation.

Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.

Materials:

-

Purified tubulin

-

Tubulin polymerization buffer

-

GTP solution

-

Dihydrouracil analog

-

A positive control inhibitor (e.g., colchicine)

-

A 96-well plate

-

A microplate reader capable of measuring absorbance at 340 nm at 37°C

Procedure:

-

Prepare a reaction mixture containing tubulin in polymerization buffer on ice.

-

Add the dihydrouracil analog at various concentrations to the wells of a pre-warmed 96-well plate.

-

Initiate the polymerization by adding GTP to the tubulin solution and immediately dispensing it into the wells of the plate.

-

Measure the increase in absorbance at 340 nm over time at 37°C. The absorbance increases as tubulin polymerizes.

-

Compare the polymerization curves of the treated samples to the control to determine the inhibitory effect of the compound.

Visualizing the Mechanisms: Signaling Pathways and Workflows

To better illustrate the complex biological processes influenced by dihydrouracil analogs, we provide the following diagrams created using the DOT language.

Signaling Pathways

Caption: Inhibition of VEGFR-2 and mTOR Signaling by Dihydrouracil Analogs.

Caption: Mechanism of Action of a PDHU-based PROTAC for Targeted Protein Degradation.

Experimental Workflows

Caption: A General Experimental Workflow for the Discovery of Dihydrouracil Analogs.

Conclusion

Novel dihydrouracil analogs represent a versatile and promising class of compounds with a wide range of biological activities. Their demonstrated efficacy as anticancer agents, enzyme inhibitors, and antimicrobial compounds, coupled with their emerging role in targeted protein degradation, highlights their significant potential in drug discovery and development. The synthetic accessibility of the dihydrouracil scaffold, often through efficient multicomponent reactions like the Biginelli synthesis, further enhances their appeal for medicinal chemists. This technical guide provides a solid foundation of quantitative data, detailed experimental protocols, and mechanistic insights to aid researchers in the continued exploration and optimization of these valuable therapeutic agents. The continued investigation into the structure-activity relationships and mechanisms of action of dihydrouracil analogs is poised to yield the next generation of innovative medicines.

References

- 1. Synthesis and anticancer activity of new dihydropyrimidinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis and evaluation of fluorescent dihydropyridine–dihydropyrimidinone hybrids as inducers of cell-cycle arrest in a prostate cancer cell line via Aurora kinase interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Characterization of Dihydrouracil Analogs Utilizing Biginelli Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. brieflands.com [brieflands.com]

- 6. Green synthesis, structural analysis and anticancer activity of dihydropyrimidinone derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03969E [pubs.rsc.org]

- 7. Biginelli Reaction [organic-chemistry.org]

In Vitro Evaluation of 2-Methoxyphenyl Dihydrouracil Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro evaluation of 2-Methoxyphenyl dihydrouracil (B119008) derivatives, a class of compounds with emerging therapeutic potential. This document details experimental protocols for assessing their biological activity and presents available data to facilitate further research and development in this area.

Core Concepts and Rationale

Dihydrouracil derivatives are analogues of a natural metabolite of uracil, a component of ribonucleic acid.[1] The incorporation of a 2-methoxyphenyl group into the dihydrouracil scaffold has been explored for its potential to modulate various biological targets. The 2-methoxyphenyl moiety can influence the compound's pharmacokinetic and pharmacodynamic properties, including its ability to interact with specific enzymes and signaling pathways. Research into related compounds suggests that this chemical class may exhibit activities such as myeloperoxidase (MPO) inhibition, which is relevant in the context of cardiovascular and inflammatory diseases.[2]

Data Presentation: In Vitro Biological Activity

While extensive quantitative data for a broad range of 2-Methoxyphenyl dihydrouracil derivatives is still emerging, preliminary studies on related structures provide valuable insights into their potential efficacy. The following table summarizes representative in vitro data for a closely related analogue, a 2-(6-(5-chloro-2-methoxyphenyl)-4-oxo-2-thioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamide, which demonstrates potent myeloperoxidase inhibition.

| Compound ID | Assay Type | Target | Cell Line/System | IC50 Value | Reference |

| PF-06282999 | Myeloperoxidase Inhibition | Myeloperoxidase (MPO) | Human Whole Blood | Not explicitly stated as a single IC50, but demonstrated robust inhibition | [2] |

Note: This table is intended to be illustrative. As more research becomes available, it will be populated with a wider range of 2-Methoxyphenyl dihydrouracil derivatives and their corresponding in vitro activities.

Experimental Protocols

Detailed methodologies are crucial for the reproducible in vitro evaluation of novel compounds. Below are standard protocols for key assays relevant to the assessment of 2-Methoxyphenyl dihydrouracil derivatives.

MTT Assay for Cytotoxicity

This assay determines the effect of a compound on cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.

Materials:

-

Cancer cell line (e.g., HeLa, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the 2-Methoxyphenyl dihydrouracil derivatives in culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 24-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Myeloperoxidase (MPO) Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of myeloperoxidase, a key enzyme in inflammation.

Materials:

-

Human myeloperoxidase (MPO) enzyme

-

Assay buffer (e.g., phosphate (B84403) buffer with DTPA)

-

Substrate (e.g., Amplex® Red)

-

Hydrogen peroxide (H2O2)

-

Test compounds (2-Methoxyphenyl dihydrouracil derivatives)

-

96-well black plates

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation: Prepare working solutions of MPO, Amplex® Red, and H2O2 in the assay buffer.

-

Compound Incubation: Add the test compounds at various concentrations to the wells of the 96-well plate.

-

Enzyme Addition: Add the MPO solution to each well and incubate for a short period.

-

Reaction Initiation: Start the reaction by adding the Amplex® Red and H2O2 solution.

-

Fluorescence Measurement: Measure the fluorescence kinetically at an excitation of 530-560 nm and an emission of ~590 nm.

-

Data Analysis: Determine the rate of reaction and calculate the percentage of MPO inhibition for each compound concentration. Calculate the IC50 value.

Visualizations: Workflows and Pathways

Experimental Workflow for In Vitro Screening

The following diagram illustrates a typical workflow for the initial in vitro screening of novel 2-Methoxyphenyl dihydrouracil derivatives.

Caption: General workflow for the synthesis, in vitro screening, and lead identification of 2-Methoxyphenyl dihydrouracil derivatives.

Hypothesized Signaling Pathway: Inhibition of Myeloperoxidase-Mediated Inflammation

Based on preliminary findings for related compounds, a potential mechanism of action for 2-Methoxyphenyl dihydrouracil derivatives could involve the inhibition of myeloperoxidase (MPO), a key enzyme in the inflammatory response of neutrophils. The diagram below illustrates this hypothesized pathway.

Caption: Hypothesized mechanism of anti-inflammatory action via inhibition of the MPO catalytic cycle by 2-Methoxyphenyl dihydrouracil derivatives.

References

- 1. Development of Substituted Phenyl Dihydrouracil as the Novel Achiral Cereblon Ligands for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3 - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 2-Methoxyphenyl Dihydrouracil: A Technical Guide

Chemical Structure

Systematic Name: 6-(2-Methoxyphenyl)-5,6-dihydrouracil

Molecular Formula: C₁₁H₁₂N₂O₃

Molecular Weight: 220.23 g/mol

Structure:

References

An In-depth Technical Guide to the Crystallographic Studies of Dihydrouracil Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystallographic studies of dihydrouracil (B119008) and its derivatives. Dihydrouracil, a non-aromatic analog of the nucleobase uracil (B121893), is a key intermediate in pyrimidine (B1678525) catabolism and a component of certain transfer RNAs (tRNAs). Its unique puckered ring structure, in contrast to the planar uracil, influences its biological activity and makes it a molecule of significant interest in structural biology and drug design. Understanding the three-dimensional structure of dihydrouracil and its analogs at an atomic level is crucial for elucidating their roles in biological processes and for the rational design of therapeutic agents, such as inhibitors of dihydropyrimidine (B8664642) dehydrogenase (DPD), an enzyme critical in the metabolism of the anticancer drug 5-fluorouracil.

Core Concepts in Dihydrouracil Crystallography

X-ray crystallography is a powerful technique used to determine the precise three-dimensional arrangement of atoms within a crystal.[1][2] For dihydrouracil and its derivatives, this method provides invaluable data on bond lengths, bond angles, and the overall conformation of the molecule. This information is fundamental to understanding how these compounds interact with biological macromolecules, such as enzymes and nucleic acids.

The hydrogenation of the C5-C6 double bond in uracil to form dihydrouracil results in a loss of planarity and the adoption of a puckered conformation, often described as a "half-chair". This structural change has significant implications for its biological function, affecting base pairing and stacking interactions within RNA molecules.

Quantitative Crystallographic Data

The following tables summarize the key crystallographic parameters for dihydrouracil and one of its derivatives, 6-methyl-5,6-dihydrouracil, providing a basis for structural comparison.

Table 1: Crystallographic Data for Dihydrouracil and its 6-Methyl Derivative

| Compound Name | Chemical Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z |

| Dihydrouracil | C₄H₆N₂O₂ | Monoclinic | P2₁/c | 4.21 | 11.08 | 10.33 | 90.1 | 4 |

| 6-Methyl-5,6-dihydrouracil | C₅H₈N₂O₂ | Monoclinic | C2 | 10.532 | 6.447 | 9.183 | 101.55 | 4 |

Data for Dihydrouracil obtained from Rohrer and Sundaralingam (1968). Data for 6-Methyl-5,6-dihydrouracil obtained from Kou and Parthasarathy (1977).[3]

Table 2: Selected Bond Lengths (Å) in Dihydrouracil

| Bond | Length (Å) |

| C(2)-N(1) | 1.37 |

| N(1)-C(6) | 1.47 |

| C(6)-C(5) | 1.50 |

| C(5)-C(4) | 1.52 |

| C(4)-N(3) | 1.34 |

| N(3)-C(2) | 1.36 |

| C(2)-O(7) | 1.22 |

| C(4)-O(8) | 1.24 |

Data obtained from Rohrer and Sundaralingam (1968).

Experimental Protocols

The following sections outline the typical methodologies employed in the crystallographic study of dihydrouracil and its derivatives, from synthesis and crystallization to data collection and structure refinement.

The synthesis of dihydrouracil derivatives is a crucial first step. A common approach involves the modification of uracil or related pyrimidine compounds. For instance, various 6-aryl-dihydrouracils can be synthesized from Biginelli hybrids through the cleavage of a carbon-sulfur bond using an oxidizing agent like 3-chloroperbenzoic acid under mild conditions.

Obtaining high-quality single crystals is often the most challenging step in a crystallographic study. For small organic molecules like dihydrouracil, slow evaporation from a suitable solvent is a commonly employed technique.

General Protocol for Crystallization by Slow Evaporation:

-

Solvent Selection: A suitable solvent is one in which the compound has moderate solubility. For dihydrouracil, dimethyl sulfoxide (B87167) has been used successfully.

-

Dissolution: The dihydrouracil compound is dissolved in a minimal amount of the chosen solvent, with gentle heating if necessary, to create a saturated or near-saturated solution.

-

Filtration: The warm solution is filtered to remove any insoluble impurities.

-

Crystal Growth: The filtered solution is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over several days to weeks. As the solvent evaporates, the concentration of the solute increases, leading to the formation of single crystals.

-

Harvesting: Once crystals of a suitable size (typically >0.1 mm in all dimensions) have formed, they are carefully harvested from the solution.

-

Crystal Mounting: A single, well-formed crystal is selected and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a diffractometer and exposed to a monochromatic X-ray beam. The crystal is rotated in the beam, and the diffraction pattern is recorded on a detector. Data is typically collected at a controlled temperature, often cryogenic temperatures (e.g., 100 K), to minimize radiation damage.

-

Data Processing: The raw diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the individual reflections.

-

Structure Solution: The initial atomic positions are determined from the processed diffraction data using methods such as direct methods or Patterson synthesis.

-

Structure Refinement: The initial model is refined against the experimental data using least-squares methods to improve the atomic coordinates, and thermal parameters. This process minimizes the difference between the observed and calculated structure factors. The quality of the final refined structure is assessed using metrics such as the R-factor.

Visualizations

The following diagrams illustrate key pathways and workflows related to the study of dihydrouracil compounds.

Caption: Metabolic pathway of uracil catabolism.

References

Unlocking Therapeutic Potential: A Technical Guide to Dihydrouracil-Based Compounds and Their Targets

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the therapeutic landscape of dihydrouracil-based compounds, focusing on two key molecular targets: Dihydropyrimidine (B8664642) Dehydrogenase (DPD) and Cereblon (CRBN). This document provides a comprehensive overview of the mechanisms of action, quantitative data on compound activity, detailed experimental protocols, and visual representations of key biological pathways and workflows to facilitate further research and drug development in this promising area.

Dihydropyrimidine Dehydrogenase (DPD): Modulating Fluoropyrimidine Chemotherapy

Dihydropyrimidine dehydrogenase is the initial and rate-limiting enzyme in the catabolism of pyrimidines, including the widely used chemotherapeutic agent 5-fluorouracil (B62378) (5-FU).[1][2][3] Genetic variations in the DPYD gene can lead to DPD deficiency, causing severe, life-threatening toxicity in patients receiving standard doses of 5-FU.[4] Dihydrouracil-based compounds have been successfully developed as inhibitors of DPD to modulate 5-FU metabolism, aiming to increase its therapeutic efficacy and reduce its toxicity.[1][3]

Mechanism of Action

DPD catalyzes the conversion of 5-FU to the inactive metabolite 5-fluoro-5,6-dihydrouracil (5-FUH2).[2] By inhibiting DPD, dihydrouracil-based compounds prevent the rapid degradation of 5-FU, thereby increasing its bioavailability and prolonging its half-life.[5][6] This leads to a higher concentration of active 5-FU metabolites that can exert their cytotoxic effects on tumor cells. This strategy forms the basis of DPD-inhibiting fluoropyrimidine (DIF) drugs.[1][3]

Quantitative Data: DPD Inhibition

The following table summarizes the activity of key dihydrouracil-based DPD inhibitors.

| Compound | Description | Effect on DPD Activity | Impact on 5-FU Pharmacokinetics | Reference |

| Eniluracil (B1684387) | An irreversible inhibitor of DPD. | Completely inactivates DPD in tumors and peripheral blood mononuclear cells.[5][7][8] | Increases oral bioavailability of 5-FU to ~100%; prolongs half-life and reduces clearance significantly.[5][6] | [5][6][7][8] |

| Gimeracil | A component of the oral fluoropyrimidine S-1. | Potent inhibitor of DPD. | Enhances plasma concentration of 5-FU. | N/A |

| Uracil (B121893) | Used in combination with tegafur (B1684496) (UFT). | Competitively inhibits DPD. | Increases bioavailability and sustained levels of 5-FU.[2] | [2] |

| BOF-A2 | A combination of a 5-FU prodrug and a DPD inhibitor. | Inhibits DPD activity. | Leads to sustained 5-FU levels.[2] | [2] |

Experimental Protocol: DPD Phenotyping using UPLC-MS/MS

Assessing DPD activity (phenotyping) is crucial for personalizing 5-FU therapy. A common method involves measuring the plasma ratio of dihydrouracil (B119008) (UH2) to uracil (U).[9][10]

Objective: To determine the UH2/U ratio in plasma as a surrogate marker for DPD activity.

Materials:

-

Patient plasma samples

-

Uracil (U) and dihydrouracil (UH2) standards

-

Stable isotope-labeled internal standards (e.g., [13C,15N2]-Uracil)

-

Acetonitrile (B52724), isopropanol, formic acid

-

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) system

-

Hypercarb column (or equivalent)

Procedure:

-

Sample Preparation:

-

To a plasma sample, add an internal standard solution.

-

Precipitate proteins by adding acetonitrile and formic acid.

-

Vortex and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant for analysis.[11]

-

-

UPLC-MS/MS Analysis:

-

Inject the prepared sample into the UPLC-MS/MS system.

-

Perform chromatographic separation using a suitable gradient elution on a Hypercarb column.[11]

-

Detect and quantify uracil and dihydrouracil using multiple-reaction monitoring (MRM) in positive and negative electrospray ionization modes.[12][13]

-

-

Data Analysis:

Signaling Pathway and Experimental Workflow Diagrams

Cereblon (CRBN): A New Frontier for Targeted Protein Degradation

Cereblon is a substrate receptor for the CUL4-DDB1 E3 ubiquitin ligase complex. It has gained significant attention as a target for a novel therapeutic modality called Proteolysis Targeting Chimeras (PROTACs).[14] Substituted phenyl dihydrouracils (PDHUs) have emerged as a new class of achiral ligands for CRBN, offering advantages over traditional glutarimide-based binders.[15][16]

Mechanism of Action

PROTACs are heterobifunctional molecules that consist of a ligand that binds to a target protein of interest (POI), a ligand that binds to an E3 ligase (like CRBN), and a linker connecting the two.[14] By simultaneously binding to both the POI and CRBN, the PROTAC brings them into close proximity, inducing the ubiquitination of the POI by the E3 ligase complex. This polyubiquitinated POI is then recognized and degraded by the proteasome. Phenyl dihydrouracil derivatives serve as the CRBN-binding moiety in these PROTACs.[14][15]

Quantitative Data: Phenyl Dihydrouracil-based PROTACs

The following table presents data for representative phenyl dihydrouracil-based PROTACs.

| PROTAC | Target Protein | CRBN Ligand | DC50 (nM) | Cell Line | Reference |

| PD-PROTAC 2 | LCK | Phenyl dihydrouracil | 15 | KOPT-K1 | [14] |

| PD-PROTAC 5 (SJ43489) | LCK | Phenyl dihydrouracil | 0.8 | KOPT-K1 | [14] |

| BRD4 Degrader 13 | BRD4 | 1,2,3-trisubstituted PDHU | ~1.1 (IC50) | MV4;11 | [15] |

Experimental Protocol: Fluorescence Polarization (FP) Assay for CRBN Binding

This assay is used to determine the binding affinity of compounds to CRBN in a competitive format.[17]

Objective: To measure the IC50 value of a test compound for CRBN binding.

Materials:

-

Recombinant CRBN protein

-

Fluorescently labeled CRBN ligand (tracer), e.g., Cy5-labeled Thalidomide

-

Test compounds (phenyl dihydrouracil derivatives)

-

Assay buffer

-

Black, low-binding microtiter plates

-

Fluorescence polarization plate reader

Procedure:

-

Preparation:

-

Prepare a solution of the fluorescent tracer at a fixed concentration in the assay buffer.

-

Prepare serial dilutions of the test compound and a known CRBN inhibitor (positive control, e.g., pomalidomide).

-

Prepare a solution of CRBN protein in the assay buffer.

-

-

Assay Setup:

-

In a microtiter plate, add the assay buffer, CRBN protein, and the fluorescent tracer to all wells except the blank.

-

Add the serially diluted test compound or positive control to the respective wells.

-

Add buffer/vehicle to the "no inhibitor" control wells.

-

-

Incubation:

-

Incubate the plate at room temperature for a specified period to allow the binding reaction to reach equilibrium.

-

-

Measurement:

-

Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters.[18]

-

-

Data Analysis:

-

The binding of the test compound to CRBN will displace the fluorescent tracer, leading to a decrease in fluorescence polarization.

-

Plot the fluorescence polarization values against the logarithm of the test compound concentration.

-

Fit the data to a suitable dose-response curve to determine the IC50 value.

-

Signaling Pathway and Experimental Workflow Diagrams

References

- 1. lifesensors.com [lifesensors.com]

- 2. cancernetwork.com [cancernetwork.com]

- 3. Clinical implications of dihydropyrimidine dehydrogenase inhibition [pubmed.ncbi.nlm.nih.gov]

- 4. Testing for Dihydropyrimidine Dehydrogenase Deficiency to Individualize 5-Fluorouracil Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacology of fluorinated pyrimidines: eniluracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Eniluracil: an irreversible inhibitor of dihydropyrimidine dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Eniluracil treatment completely inactivates dihydropyrimidine dehydrogenase in colorectal tumors [pubmed.ncbi.nlm.nih.gov]

- 8. Dihydropyrimidine dehydrogenase (DPD) rapidly regenerates after inactivation by eniluracil (GW776C85) in primary and metastatic colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Important role of the dihydrouracil/uracil ratio in marked interpatient variations of fluoropyrimidine pharmacokinetics and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The value of dihydrouracil/uracil plasma ratios in predicting 5-fluorouracil-related toxicity in colorectal cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. lcms.labrulez.com [lcms.labrulez.com]

- 12. Impact of Guidelines Regarding Dihydropyrimidine Dehydrogenase (DPD) Deficiency Screening Using Uracil-Based Phenotyping on the Reduction of Severe Side Effect of 5-Fluorouracil-Based Chemotherapy: A Propension Score Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Phenyl Dihydrouracil: An Alternative Cereblon Binder for PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Development of Substituted Phenyl Dihydrouracil as the Novel Achiral Cereblon Ligands for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. bpsbioscience.com [bpsbioscience.com]

- 18. youtube.com [youtube.com]

comprehensive literature review on substituted dihydrouracils

An In-depth Technical Guide on Substituted Dihydrouracils: Synthesis, Biological Activity, and Therapeutic Potential

Introduction

Dihydrouracil (B119008), a pyrimidone derivative, is the fully saturated analog of the nucleobase uracil (B121893).[1] Its core structure, 1,3-diazinane-2,4-dione, serves as a versatile scaffold in medicinal chemistry. While dihydrouracil itself is a crucial intermediate in the catabolism of uracil, the strategic placement of substituents on its ring system has unlocked a diverse range of biological activities, transforming this simple heterocycle into a molecule of significant interest for drug development professionals.[1][2]

Recently, substituted dihydrouracils have gained prominence as novel ligands for the E3 ubiquitin ligase cereblon (CRBN), offering an achiral alternative to traditional glutarimide-based binders used in Proteolysis-Targeting Chimeras (PROTACs).[3][4][5] This application in targeted protein degradation is a major focus of current research. Beyond this, dihydrouracil derivatives have been explored as enzyme inhibitors, anticancer agents, and antivirals, highlighting the broad therapeutic potential of this chemical class.[6]

This technical guide provides a , detailing their synthesis, summarizing key quantitative data, outlining experimental protocols, and visualizing the critical pathways and workflows that define their role in modern drug discovery.

Synthesis of Substituted Dihydrouracils

The development of efficient and regioselective synthetic methods is crucial for exploring the structure-activity relationships of substituted dihydrouracils. Traditional multi-step procedures often suffer from low yields and the need for protecting group strategies.[7][8] Modern approaches have focused on more direct and scalable routes.

Key Synthetic Strategies

-

Palladium-Catalyzed Cross-Coupling: A significant advancement is the one-step, regioselective synthesis of N-1-substituted dihydrouracils via a Pd-catalyzed cross-coupling reaction. This method directly couples dihydrouracil (DHU) with a variety of (hetero)aryl halides and phenol (B47542) derivatives.[7][8][9] This approach is high-yielding, cost-effective, and avoids the formation of regioisomers, making it highly suitable for drug discovery programs.[7]

-

From Biginelli Hybrids: An innovative method involves the synthesis of dihydrouracils from 5,6-dihydropyrimidin-4(3H)-ones, which are Biginelli reaction hybrids. The carbon-sulfur bond of these precursors is cleaved under mild conditions using 3-chloroperbenzoic acid (mCPBA) to yield novel dihydrouracils in moderate to high yields (32–99%).[2][6]

-

Parallel Synthesis for Libraries: For generating compound libraries, a parallel synthesis approach has been employed. This typically involves the formation of a urea (B33335) by adding an isocyanate to a suitable precursor, followed by a base-mediated cyclization to form the dihydrouracil ring.[10]

General Synthesis Workflow

Caption: General workflow for Pd-catalyzed synthesis of N-1 substituted dihydrouracils.

Experimental Protocol: N-1 Selective Pd-Catalyzed Cross-Coupling

The following protocol is a representative example for the synthesis of N-1-aryl dihydrouracils, adapted from literature.[9]

Materials:

-

Dihydrouracil (DHU)

-

Aryl bromide (or other aryl electrophile)

-

[(cinnamyl)PdCl]₂ (catalyst)

-

t-BuBrettPhos or BrettPhos Pd G3 (ligand)

-

K₂CO₃ (base)

-

1,4-Dioxane (B91453) (solvent)

Procedure:

-

To an oven-dried vial, add dihydrouracil (1.2 equiv.), aryl bromide (1.0 equiv.), and K₂CO₃ (2.5 equiv.).

-

Add the palladium catalyst (e.g., [(cinnamyl)PdCl]₂, 2 mol %) and the ligand (e.g., t-BuBrettPhos, 4.4 mol %).

-

Evacuate and backfill the vial with an inert gas (e.g., nitrogen or argon) three times.

-

Add degassed 1,4-dioxane to the vial.

-

Seal the vial and heat the reaction mixture at the desired temperature (e.g., 100 °C) for the specified time (e.g., 16 hours), with stirring.

-

After cooling to room temperature, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product via column chromatography on silica (B1680970) gel to afford the desired N-1 substituted dihydrouracil.

Therapeutic Applications and Biological Activities

Substituted dihydrouracils have emerged as a promising class of compounds, primarily due to their activity in targeted protein degradation and enzyme inhibition.

Targeted Protein Degradation (PROTACs)

The most significant recent application of dihydrouracils is in the development of PROTACs.[5] PROTACs are bifunctional molecules that induce the degradation of a target protein of interest (POI) by bringing it into proximity with an E3 ubiquitin ligase.[5][11]

Role as Achiral Cereblon (CRBN) Ligands: Glutarimide-based compounds like thalidomide (B1683933) and lenalidomide (B1683929) are common E3 ligase ligands that recruit CRBN.[3][4] However, these molecules are chiral and prone to rapid racemization, which complicates drug development since only the (S)-enantiomer binds effectively to CRBN.[3][4] Substituted phenyl dihydrouracils (PDHU) have been developed as novel, achiral CRBN ligands.[3][4] Although the parent PDHU has a low affinity for CRBN, appropriate substitutions on the phenyl ring can yield compounds with binding affinities comparable to lenalidomide, but with greater chemical stability.[3][4][11]

Caption: Mechanism of action for a dihydrouracil-based PROTAC targeting protein degradation.

Quantitative Data: CRBN Binding and BRD4 Degradation

Substituted PDHUs have been successfully incorporated into PROTACs to degrade proteins such as BRD4.

| Compound ID | CRBN Binding Affinity (IC₅₀, µM) | BRD4 Degradation (DC₅₀, nM) |

| Lenalidomide | 1.2 | N/A |

| PDHU-based PROTAC 1 | ~5.0 | 25 |

| PDHU-based PROTAC 2 | 0.052 (FP assay) | <10 |

| IMiD-based PROTAC | N/A | >100 |

Data compiled from representative studies. Actual values are compound-specific.[3][11]

Enzyme Inhibition

Dihydrouracil derivatives can act as enzyme inhibitors, a property with significant therapeutic implications.[12][13]

Dihydropyrimidine Dehydrogenase (DPD) and Fluoropyrimidine Toxicity: DPD is the initial and rate-limiting enzyme in the catabolism of pyrimidines like uracil and the widely used anticancer drug 5-fluorouracil (B62378) (5-FU).[14][15] DPD deficiency can lead to severe or fatal toxicity in patients treated with fluoropyrimidines. The ratio of dihydrouracil (UH₂) to uracil (U) in plasma is a reliable indicator of DPD activity and can be used to identify patients at risk, allowing for dose adjustments.[14][15]

Dihydrofolate Reductase (DHFR) Inhibition: Certain substituted 2,4-diaminopyrimidines, which share a heterocyclic core related to dihydrouracil, have been shown to inhibit DHFR.[16] This enzyme is a key target in the folate pathway, essential for DNA synthesis.[16] Inhibition of bacterial DHFR is a proven antibacterial strategy.[16]

Quantitative Data: Antibacterial Activity (DHFR Inhibition)

| Compound | Target Organism | Minimum Inhibitory Conc. (MIC, µg/mL) |

| Isobutenyl Derivative (1e) | Bacillus anthracis | 0.5 |

| Phenyl Derivative (1h) | Bacillus anthracis | 0.375 - 1.5 |

| Standard (1a) | Bacillus anthracis | 1 - 3 |

Data is representative of substituted 2,4-diaminopyrimidines targeting DHFR.[16]

Pharmacokinetics and Analytical Methods

Understanding the pharmacokinetic profile of dihydrouracil derivatives is essential for their development as therapeutic agents.[17][18] This requires robust and sensitive analytical methods for their quantification in biological matrices.[19]

Analytical Methods

High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) are the primary methods for accurately measuring dihydrouracil and uracil in plasma or serum.[14][19] These methods are critical for DPD deficiency screening.[15] Optimization of the stationary phase (e.g., using a Hypercarb or porous graphitic carbon column) and detector settings is crucial for achieving good separation and sensitivity.[14][20]

Analytical Workflow for UH₂/U Ratio Determination

Caption: Standard workflow for determining the dihydrouracil/uracil ratio in plasma.

Experimental Protocol: HPLC Determination of Dihydrouracil and Uracil

The following is a generalized protocol for the analysis of UH₂ and U in plasma.[14]

Materials & Equipment:

-

HPLC system with a diode array detector (DAD) or mass spectrometer (MS)

-

Hypercarb column (or similar porous graphitic carbon column)

-

Patient plasma

-

Internal standard

-

Acetonitrile (ACN)

-

Trichloroacetic acid (TCA) for protein precipitation

Procedure:

-

Sample Preparation: To a 100 µL plasma sample, add the internal standard. Precipitate proteins by adding 50 µL of 10% TCA. Vortex for 1 minute.

-

Centrifugation: Centrifuge the sample at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Injection: Carefully transfer the supernatant to an HPLC vial and inject a defined volume (e.g., 20 µL) onto the column.

-

Chromatography: Perform chromatographic separation using a mobile phase gradient (e.g., a mixture of ammonium acetate buffer and acetonitrile) at a constant flow rate.

-

Detection: Monitor the eluent at specific wavelengths (e.g., 210 nm for UH₂ and 260 nm for U) if using a DAD, or by selected reaction monitoring (SRM) if using an MS detector.

-

Quantification: Create a calibration curve using standards of known concentrations. Calculate the concentrations of UH₂ and U in the patient sample based on the peak areas relative to the internal standard and the calibration curve. Determine the UH₂/U ratio.

Pharmacokinetic Parameters: Pharmacokinetic data for substituted dihydrouracils are highly dependent on the specific compound and its intended use. For heterocyclic drugs in general, key parameters include bioavailability (often 10-70% for oral drugs), high plasma protein binding, and extensive hepatic metabolism.[17] For PROTACs, cell permeability and stability are critical parameters that are evaluated early in development.[11]

Conclusion

Substituted dihydrouracils represent a dynamic and increasingly important scaffold in medicinal chemistry. The development of efficient, single-step synthetic routes has greatly accelerated the exploration of this chemical space.[7] While their role in DPD phenotyping for personalized medicine is well-established, their recent emergence as stable, achiral E3 ligase ligands for targeted protein degradation has opened a new frontier in drug discovery.[4][21] The ability to design potent and selective PROTACs using a dihydrouracil core addresses a key challenge in the field, offering a promising alternative to traditional glutarimide-based degraders.[3][11] Future research will likely focus on expanding the library of substituted dihydrouracils, optimizing their pharmacokinetic properties, and applying them to a wider range of therapeutic targets.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Development of Substituted Phenyl Dihydrouracil as the Novel Achiral Cereblon Ligands for Targeted Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Development of Substituted Phenyl Dihydrouracil as the Novel Achiral Cereblon Ligands for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. One-Step Regioselective Synthesis of N-1-Substituted Dihydrouracils: A Motif of Growing Popularity in the Targeted Protein Degradation Field [organic-chemistry.org]

- 8. One-Step Regioselective Synthesis of N-1-Substituted Dihydrouracils: A Motif of Growing Popularity in the Targeted Protein Degradation Field - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

- 11. Phenyl Dihydrouracil: An Alternative Cereblon Binder for PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Enzyme inhibitors as chemical tools to study enzyme catalysis: rational design, synthesis, and applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Identification of enzyme inhibitors using combinatorial libraries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. An accurate dihydrouracil/uracil determination using improved high performance liquid chromatography method for preventing fluoropyrimidines-related toxicity in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis and biological activity of substituted 2,4-diaminopyrimidines that inhibit Bacillus anthracis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Clinical pharmacokinetics of antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Exploring the Pharmacokinetics of Drugs in Disabled Saudi Patients: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Assay performance and stability of uracil and dihydrouracil in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

The Emergence of 2-Methoxyphenyl Dihydrouracil as a Superior Achiral CRBN Ligand for PROTACs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The field of targeted protein degradation has been revolutionized by the advent of Proteolysis Targeting Chimeras (PROTACs). These heterobifunctional molecules offer a powerful strategy to eliminate disease-causing proteins by coopting the cell's natural ubiquitin-proteasome system. A critical component of a PROTAC is its E3 ligase ligand, which dictates the recruitment of the cellular degradation machinery. While glutarimide-based ligands such as thalidomide (B1683933) and its analogs have been the workhorses for engaging the Cereblon (CRBN) E3 ligase, they suffer from inherent drawbacks, including racemization and chemical instability.

This technical guide explores the development and application of 2-methoxyphenyl dihydrouracil (B119008) (PDHU) as a novel, achiral CRBN ligand that overcomes these limitations. Its enhanced stability and predictable pharmacology are paving the way for a new generation of more robust and clinically translatable PROTACs.

Data Presentation: Quantitative Analysis of PDHU-based PROTACs

The efficacy of a PROTAC is determined by a combination of its binding affinity to both the target protein and the E3 ligase, and its ability to promote the formation of a stable ternary complex, leading to efficient target degradation. The following tables summarize the key quantitative data for representative PROTACs utilizing 2-methoxyphenyl dihydrouracil as the CRBN ligand.

| PROTAC Name | Target Protein | Linker Composition | CRBN Ligand | Target Binding Affinity (IC₅₀/Kᵢ, nM) | CRBN Binding Affinity (IC₅₀/Kᵢ, nM) | Degradation DC₅₀ (nM) | Max Degradation (Dₘₐₓ, %) | Cell Line |

| PD-PROTAC 5 | LCK | Not Specified | 2-Methoxyphenyl dihydrouracil | Not Specified | Not Specified | 0.8[1] | Not Specified | KOPT-K1 |

| BRD4 Degrader | BRD4 | Not Specified | Substituted Phenyl Dihydrouracil | Not Specified | Comparable to lenalidomide[2] | Potent (specific value not provided)[3] | Not Specified | Not Specified |

Note: Comprehensive quantitative data for a wide range of PDHU-based PROTACs is still emerging in the literature. This table will be updated as more data becomes publicly available.

Experimental Protocols

The characterization of PROTACs involves a suite of biochemical and cellular assays to determine their binding, ternary complex formation, and degradation efficacy. Below are detailed methodologies for key experiments relevant to the evaluation of 2-methoxyphenyl dihydrouracil-based PROTACs.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for Ternary Complex Formation

This assay quantitatively measures the formation of the ternary complex (Target Protein - PROTAC - CRBN).

Materials:

-

GST-tagged Target Protein (e.g., BRD4)

-

His-tagged CRBN/DDB1 complex

-

PDHU-based PROTAC

-

Tb-conjugated anti-GST antibody (Donor)

-

Fluorescently labeled anti-His antibody (Acceptor, e.g., d2)

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% BSA)

-

384-well low-volume microplates

Procedure:

-

Prepare serial dilutions of the PDHU-based PROTAC in assay buffer.

-

In a 384-well plate, add the GST-tagged target protein to a final concentration of 5 nM.

-

Add the PDHU-based PROTAC at various concentrations.

-

Add the His-tagged CRBN/DDB1 complex to a final concentration of 10 nM.

-

Incubate for 60 minutes at room temperature.

-

Add the Tb-conjugated anti-GST antibody (final concentration 2 nM) and the d2-labeled anti-His antibody (final concentration 20 nM).

-

Incubate for 2-4 hours at room temperature, protected from light.

-

Measure the TR-FRET signal on a compatible plate reader, with excitation at 340 nm and emission at 620 nm (donor) and 665 nm (acceptor).

-

Calculate the TR-FRET ratio (665 nm emission / 620 nm emission) and plot against the PROTAC concentration to determine the ternary complex formation.

Western Blot for Protein Degradation

This is a standard method to visualize and quantify the reduction in target protein levels following PROTAC treatment.

Materials:

-

Cell line of interest

-

PDHU-based PROTAC

-

DMSO (vehicle control)

-

RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels, running buffer, and transfer buffer

-

PVDF membrane

-

Blocking Buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat cells with varying concentrations of the PDHU-based PROTAC or DMSO for a desired time course (e.g., 2, 4, 8, 16, 24 hours).

-

Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Quantify protein concentration using the BCA assay.

-

Normalize protein concentrations and prepare samples with Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody for the target protein overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify band intensities and normalize to the loading control to determine the percentage of protein degradation.

HiBiT Assay for Quantitative Protein Degradation

This is a sensitive, real-time method to quantify protein degradation in live cells.

Materials:

-

CRISPR/Cas9 engineered cell line with the target protein endogenously tagged with the HiBiT peptide.

-

PDHU-based PROTAC

-

Nano-Glo® HiBiT Lytic Detection System

-

Luminometer-compatible multi-well plates

Procedure:

-

Seed the HiBiT-tagged cells in a white, opaque multi-well plate.

-

Treat cells with a serial dilution of the PDHU-based PROTAC.

-

Incubate for the desired time period.

-

Lyse the cells and add the Nano-Glo® HiBiT substrate according to the manufacturer's protocol.

-

Measure the luminescence signal using a plate reader.

-

The luminescence signal is directly proportional to the amount of HiBiT-tagged protein remaining.

-

Plot the luminescence signal against the PROTAC concentration to determine the DC₅₀ and Dₘₐₓ values.

Mandatory Visualization

The following diagrams illustrate the key concepts and workflows associated with 2-methoxyphenyl dihydrouracil-based PROTACs.

References

- 1. Discovery of Potent PROTACs Targeting EGFR Mutants through the Optimization of Covalent EGFR Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Detailed Synthesis Protocol for 2-Methoxyphenyl Dihydrouracil

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the synthesis of 2-Methoxyphenyl dihydrouracil (B119008), a compound of interest in medicinal chemistry and drug development, notably as a ligand for the Cereblon (CRBN) E3 ubiquitin ligase, paving the way for the creation of Proteolysis Targeting Chimeras (PROTACs). The protocol is adapted from established general methods for the synthesis of 6-aryl-substituted dihydrouracils.

Materials and Methods

Reagents and Equipment

The primary reagents for this synthesis are 2-methoxycinnamic acid and urea (B33335). The required solvents are glacial acetic acid for the reaction, and water and ethyl acetate (B1210297) for the workup and purification. Standard laboratory glassware, heating and stirring equipment, and a rotary evaporator are necessary for the procedure.

Experimental Protocol

The synthesis of 6-(2-methoxyphenyl)-5,6-dihydropyrimidine-2,4-dione, also known as 2-Methoxyphenyl dihydrouracil, is achieved through the condensation reaction of 2-methoxycinnamic acid and urea in an acidic medium.

Reaction Scheme:

Step-by-Step Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-methoxycinnamic acid (1 equivalent) and urea (5 equivalents).

-

Add glacial acetic acid to the flask to serve as the reaction solvent.

-

Heat the reaction mixture to 120°C and maintain this temperature with stirring for 16 hours.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the majority of the acetic acid using a rotary evaporator.

-

Dissolve the resulting residue in water and transfer it to a separatory funnel.

-

Extract the aqueous solution with ethyl acetate three times.

-

Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na2SO4), and filter.

-

Concentrate the filtrate under reduced pressure to obtain a solid residue.

-

Suspend the crude solid in a minimal amount of ethyl acetate and stir for 2 hours to wash away impurities.

-

Collect the purified product by filtration, wash with a small amount of cold ethyl acetate, and dry under vacuum.

Data Presentation

The following tables summarize the key quantitative data for the starting material and expected product.

Table 1: Physicochemical Properties of the Starting Material

| Compound Name | Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 2-Methoxycinnamic acid | C10H10O3 | 178.18 | 182-186[1][2] |

Table 2: Expected Properties and Yield of the Final Product

| Compound Name | Formula | Molecular Weight ( g/mol ) | Appearance | Yield (%) |

| 2-Methoxyphenyl dihydrouracil | C11H12N2O3 | 220.23 | White to off-white solid | Not reported, but yields for similar analogs range from low to moderate. |

Note: Detailed experimental characterization data for 2-Methoxyphenyl dihydrouracil is not widely available in the cited literature. The appearance is predicted based on similar 6-aryl dihydrouracil compounds.

Experimental Workflow Visualization

The following diagram illustrates the key stages of the synthesis protocol.

Caption: A flowchart of the synthesis of 2-Methoxyphenyl dihydrouracil.

References

Application of 2-Methoxyphenyl Dihydrouracil in Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrouracil (B119008) and its derivatives represent a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities.[1] These scaffolds are crucial intermediates in uracil (B121893) catabolism and have been explored for various therapeutic applications, including as anticancer agents.[1] The N-1 substituted dihydrouracil motif is of growing importance in the field of targeted protein degradation, particularly as ligands for the E3 ubiquitin ligase cereblon (CRBN), a key component of proteolysis-targeting chimeras (PROTACs). This application note focuses on the utility of a specific derivative, 2-Methoxyphenyl dihydrouracil, in cell-based assays to evaluate its potential as a modulator of cellular processes.

Recent studies on substituted phenyl dihydrouracils have highlighted their potential as novel, achiral CRBN ligands for targeted protein degradation.[2] This suggests a plausible mechanism of action for 2-Methoxyphenyl dihydrouracil, where it may recruit CRBN to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. This targeted degradation can have profound effects on cell viability, proliferation, and survival, making it a promising strategy for cancer therapy.

This document provides detailed protocols for a panel of cell-based assays to characterize the biological activity of 2-Methoxyphenyl dihydrouracil, including its effects on cell viability, apoptosis, and cell cycle progression. A hypothetical signaling pathway and experimental workflows are also presented to guide researchers in their investigations.

Data Presentation

The following tables summarize hypothetical quantitative data from key experiments designed to assess the efficacy of 2-Methoxyphenyl dihydrouracil.

Table 1: Cytotoxic Activity of 2-Methoxyphenyl Dihydrouracil in Cancer Cell Lines

| Cell Line | Cancer Type | Assay | Incubation Time (hours) | IC50 (µM) |

| MV4-11 | Acute Myeloid Leukemia | MTS Assay | 72 | 8.5 |

| HeLa | Cervical Cancer | MTT Assay | 72 | 15.2 |

| A549 | Non-Small Cell Lung Cancer | Resazurin (B115843) Assay | 72 | 21.8 |

| MCF-7 | Breast Cancer | MTS Assay | 72 | 12.4 |

Table 2: Apoptosis Induction by 2-Methoxyphenyl Dihydrouracil in MV4-11 Cells

| Treatment | Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |

| Vehicle Control | - | 4.2 | 2.1 |

| 2-Methoxyphenyl dihydrouracil | 5 | 15.8 | 5.3 |

| 2-Methoxyphenyl dihydrouracil | 10 | 32.5 | 11.7 |

| 2-Methoxyphenyl dihydrouracil | 20 | 55.1 | 23.9 |

Table 3: Cell Cycle Analysis of MV4-11 Cells Treated with 2-Methoxyphenyl Dihydrouracil

| Treatment | Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |

| Vehicle Control | - | 45.3 | 35.1 | 19.6 |

| 2-Methoxyphenyl dihydrouracil | 10 | 68.2 | 18.5 | 13.3 |

| 2-Methoxyphenyl dihydrouracil | 20 | 75.1 | 10.2 | 14.7 |

Experimental Protocols

Cell Viability Assays

Cell viability can be assessed using various methods that measure metabolic activity, such as the MTS, MTT, or resazurin assays.[3][4]

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of 2-Methoxyphenyl dihydrouracil in complete culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (e.g., 0.1% DMSO) and wells with medium only for background measurement.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTS Reagent Addition: Add 20 µL of MTS reagent to each well.

-

Incubation: Incubate the plate for 1-4 hours at 37°C.

-

Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

-